Tremuloidin

Overview

Description

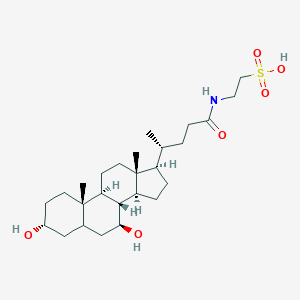

Tremuloidin is a salicylic acid derivative that is derived from Homalium cochinchinensis . It has been found in the leaves and bark of willows and poplars . Tremuloidin has weak activity against HIV-1 .

Molecular Structure Analysis

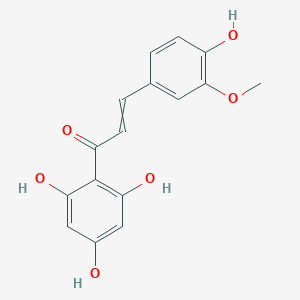

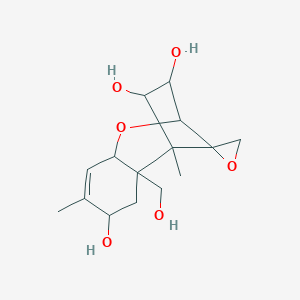

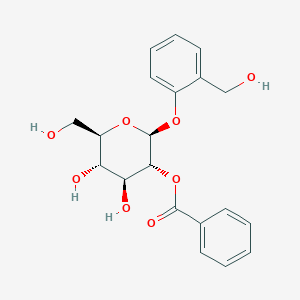

Tremuloidin has a molecular formula of C20H22O8 . The Tremuloidin molecule contains a total of 52 bonds. There are 30 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ester (aromatic), 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

Tremuloidin has an average mass of 390.384 Da and a monoisotopic mass of 390.131470 Da .

Scientific Research Applications

Chemical Properties and Structural Changes

- Tremuloidin, found in Populus grandidentata leaves, exhibits structural changes depending on the purification process. Lead subacetate at elevated temperatures causes migration of the benzoyl group from the 2 position on tremuloidin to the 6 position on populin, indicating its chemical reactivity under certain conditions (Pearl & Darling, 1963).

Detection and Screening Techniques

- Thin-layer chromatography has been utilized for the separation of phenolic glycosides like tremuloidin. This technique aids in detecting tremuloidin in various species of Salix and Populus, highlighting its presence in different plant parts (Audette, Blunden, Steele, & Wong, 1966).

Impact on Ecosystem and Genetic Diversity

- Tremuloidin's presence in Populus tremuloides (trembling aspen) influences its decomposition and nutrient release, which is affected by the genetic identity of the tree. This suggests that tremuloidin plays a role in ecosystem functioning and genetic variation within a species (Madritch, Donaldson, & Lindroth, 2006).

Biological Interactions and Toxicity Studies

- Tremuloidin has been studied for its interactions with various insects. For example, its toxicity against Chrysomela tremulae, a beetle affecting young poplar plantations, was examined, demonstrating its potential role in controlling pest populations (Leplé et al., 1995).

Role in Phenolic Glycoside Research

- Studies on Populus tremuloides have included the extraction and characterization of tremuloidin among other phenolic glycosides. These studies contribute to understanding the ecological roles and chemical diversity of these compounds in aspen populations (Pearl & Darling, 1971; Lindroth, Hsia, & Scriber, 1987).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Tremuloidin. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNCAYVELBDRB-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967366 | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tremuloidin | |

CAS RN |

529-66-8 | |

| Record name | Tremuloidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremuloidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMULOIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tremuloidin and where is it found?

A1: Tremuloidin is a phenolic glycoside primarily found in plants belonging to the Salicaceae family, such as poplar (Populus) and willow (Salix) species. [, , , , , , , , , , ]. It is part of a group of compounds known as salicinoids, which are characterized by a salicyl alcohol glucoside core that may be further modified by acyl groups [].

Q2: What is the chemical structure of Tremuloidin?

A2: Tremuloidin consists of a salicin molecule esterified with benzoic acid at the glucose moiety.

Q3: What spectroscopic data is available for Tremuloidin?

A3: The structure of Tremuloidin has been elucidated through various spectroscopic methods, including:

- NMR (Nuclear Magnetic Resonance): 1D-NMR (1H and 13C) and 2D-NMR (H-H COSY, HSQC, HMBC) have been extensively used to determine the structure and assign the signals of Tremuloidin [, , ].

- MS (Mass Spectrometry): ESI-MS and HR-ESIMS have been employed to determine the molecular weight and fragmentation pattern of the compound [, ].

Q4: Does Tremuloidin exhibit any biological activities?

A4: Yes, Tremuloidin has shown some biological activities in scientific studies:

- Antiviral activity: Research indicates weak antiviral activity against Herpes simplex virus type 1 (HSV-1) and HSV-2 [].

- Anti-Helicobacter pylori activity: While Tremuloidin itself did not show strong activity, related compounds isolated alongside it, like 1-[O-β-d-glucopyranosyl(1→2)-β-d-glucopyranosyl]oxy-2-phenol and arbutin cinnamate, exhibited notable antibacterial activity against H. pylori strain 51 [].

Q5: How is Tremuloidin metabolized?

A5: Research suggests that Tremuloidin can be enzymatically decomposed by esterases, producing Tremuloidin and catechol as the main products, along with 6-hydroxycyclohexen-2-one as a byproduct []. Tremuloidin itself appears relatively stable under esterase hydrolysis [].

Q6: How does Tremuloidin contribute to plant defense mechanisms?

A6: While not directly addressed in the provided research, Tremuloidin, as part of the salicinoid group, is thought to contribute to plant defense against herbivores. Studies on related compounds like salicortin and tremulacin suggest that these glycosides may negatively affect insect herbivores by reducing feeding rates and causing potential gut lesions [].

Q7: What analytical methods are used to characterize and quantify Tremuloidin?

A7: Various analytical techniques are employed to study Tremuloidin:

- UHPLC–MS (Ultra High-Performance Liquid Chromatography–Mass Spectrometry): This technique allows for the separation and identification of Tremuloidin and other phenolic compounds in plant extracts [].

- HPLC (High Performance Liquid Chromatography): HPLC is used for isolation and purification of Tremuloidin from plant material [].

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is helpful in analyzing volatile compounds found alongside Tremuloidin in plant extracts [].

- Spectroscopic Methods: As mentioned earlier, NMR and MS are crucial for structural characterization [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)